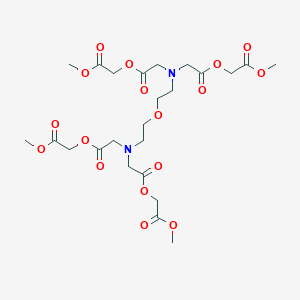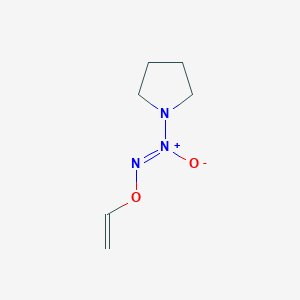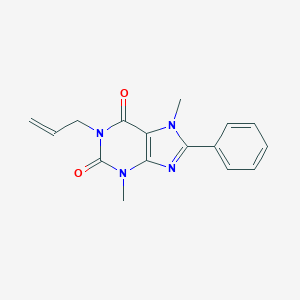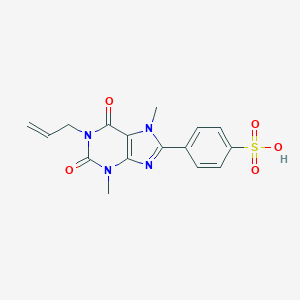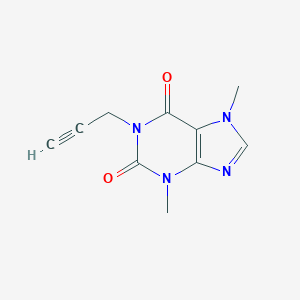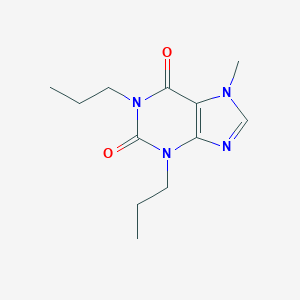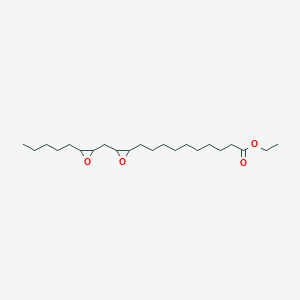
Ethyl 11,14-Diepoxyeicosanoate
説明
Ethyl 11,14-Diepoxyeicosanoate is a chemical compound potentially significant in the study of polymers, medicinal chemistry, and material science. Its unique structure, featuring epoxy groups, suggests it might play a role in the synthesis of complex molecules or in the modification of materials to impart desirable physical or chemical properties.
Synthesis Analysis
The synthesis of complex epoxy compounds often involves multistep reactions, including epoxidation strategies and the manipulation of molecular precursors with specific functionalities. For example, Yasuda et al. (1998) achieved the asymmetric total synthesis of a complex diene unit featuring epoxy groups, utilizing strategies that might be relevant for synthesizing Ethyl 11,14-Diepoxyeicosanoate (Yasuda, Mitsuaki Ide, Yuka Matsumoto, & Nakata, 1998).
Molecular Structure Analysis
The molecular structure of epoxy compounds can be analyzed using various spectroscopic and crystallographic techniques. For instance, Dorset and Hybl (1972) described the crystal structure of a related compound, which could inform the analysis of Ethyl 11,14-Diepoxyeicosanoate's structure by providing insights into the arrangement of epoxy groups within a molecule (Dorset & Hybl, 1972).
Chemical Reactions and Properties
Epoxy compounds are reactive towards various nucleophiles due to the strained three-membered ring structure of the epoxy group. This reactivity can be harnessed in synthetic chemistry to create a broad range of derivatives. Alves et al. (2009) explored the reactions of an azirine with dienes, highlighting the type of nucleophilic addition reactions that epoxy groups might undergo (Alves, Lemos, Rodríguez-Borges, García‐Mera, & Fortesa, 2009).
Physical Properties Analysis
The physical properties of epoxy compounds like Ethyl 11,14-Diepoxyeicosanoate can significantly vary depending on the molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence properties like solubility, melting point, and thermal stability. Research on polymers and copolymers provides insights into how molecular structure affects these properties. Percec and Lee (1992) investigated the mesomorphic behavior of copolymers, which could relate to the phase behavior of Ethyl 11,14-Diepoxyeicosanoate under different conditions (Percec & Lee, 1992).
Chemical Properties Analysis
The chemical properties of Ethyl 11,14-Diepoxyeicosanoate, such as reactivity, stability, and interactions with other molecules, are central to its applications in synthesis and material science. The study of similar compounds can offer valuable information. For instance, Pacheco et al. (2015) described reaction pathways and energetics in the synthesis of renewable materials, which could provide parallels to understanding Ethyl 11,14-Diepoxyeicosanoate's reactivity and potential in green chemistry applications (Pacheco, Labinger, Sessions, & Davis, 2015).
科学的研究の応用
Organic Chemistry and Reactions : Ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate, a novel azirine-bearing phosphonate, reacts with 1,3-dienes to produce cyclic cycloadducts in moderate yields, indicating a potential application in synthetic organic chemistry (Alves et al., 2009).
Toxicological Effects : Diepoxybutane, a compound related to epoxy eicosanoates, is known to be a highly flammable liquid cyclic ether with carcinogenic effects in humans, highlighting the importance of understanding the toxicological properties of similar compounds (Report on carcinogens : carcinogen profiles, 2020).
Pharmacological Properties : Ethyl acrylate, another compound with similar properties, metabolizes rapidly and detoxifies at low concentrations, providing insights into how similar compounds might interact biologically (Potter & Tran, 1992).
Material Science Applications : Ring-Opening Polymerization of Epoxy End-Terminated Polyethylene Oxide (PEO) leads to cross-linked materials with exceptional swelling behavior, suggesting potential use in drug delivery platforms (Laine et al., 2004).
Chemical Binding Studies : Ethyl carbamate binds to mouse liver DNA as an ester to a phosphate group, showing no evidence of alkylation or other binding to purine or pyrimidine bases, indicating specific biochemical interactions (Pound, Franke, & Lawson, 1976).
特性
IUPAC Name |
ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIQWVKZYIKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400001 | |
| Record name | Ethyl 11,14-Diepoxyeicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 11,14-Diepoxyeicosanoate | |
CAS RN |
355803-78-0 | |
| Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 11,14-Diepoxyeicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



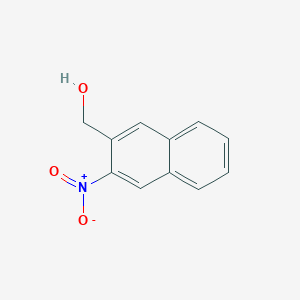
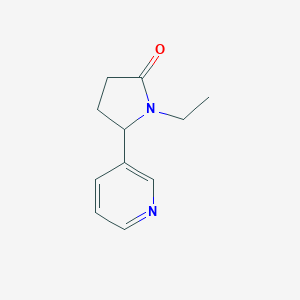
![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)
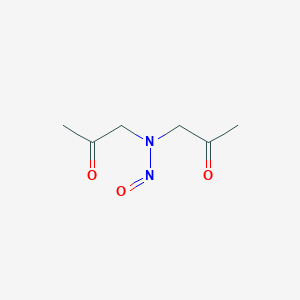

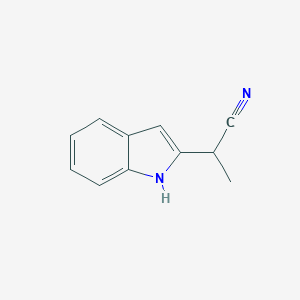
![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
